

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 1H-Inden-1-ones

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Compound of Interest

Compound Name: *1H-inden-1-one*

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Introduction

1H-Inden-1-ones are a pivotal class of carbocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry, materials science, and as versatile intermediates in organic synthesis.^{[1][2]} Traditional synthetic routes to these scaffolds often require harsh reaction conditions or pre-functionalized starting materials, which can limit their overall efficiency and substrate scope.^[1] Modern organometallic chemistry has introduced powerful alternatives, with rhodium catalysis emerging as a particularly robust and elegant strategy for the construction of indenone frameworks. These methods, often proceeding via C-H activation, annulation, or cycloaddition pathways, offer high atom economy, broad functional group tolerance, and access to diverse substitution patterns under milder conditions.

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed methodologies for the synthesis of **1H-inden-1-ones**, intended to be a practical guide for researchers in academic and industrial settings.

Method 1: Rh(III)-Catalyzed C-H Annulation of Arylnitrones with Internal Alkynes

This method provides a mild, redox-neutral pathway to 2,3-disubstituted indenones. The nitrone functionality serves as an efficient directing group for the ortho-C–H activation of the aryl ring, which then undergoes annulation with an internal alkyne.[2][3]

Reaction Scheme:

A general representation of the Rh(III)-catalyzed C–H annulation of an N-tert-butyl- α -arylnitron with an internal alkyne to yield a 2,3-disubstituted-**1H-inden-1-one**.

Data Presentation

Table 1: Substrate Scope for the Annulation of Arylnitrones and Alkynes[2][3]

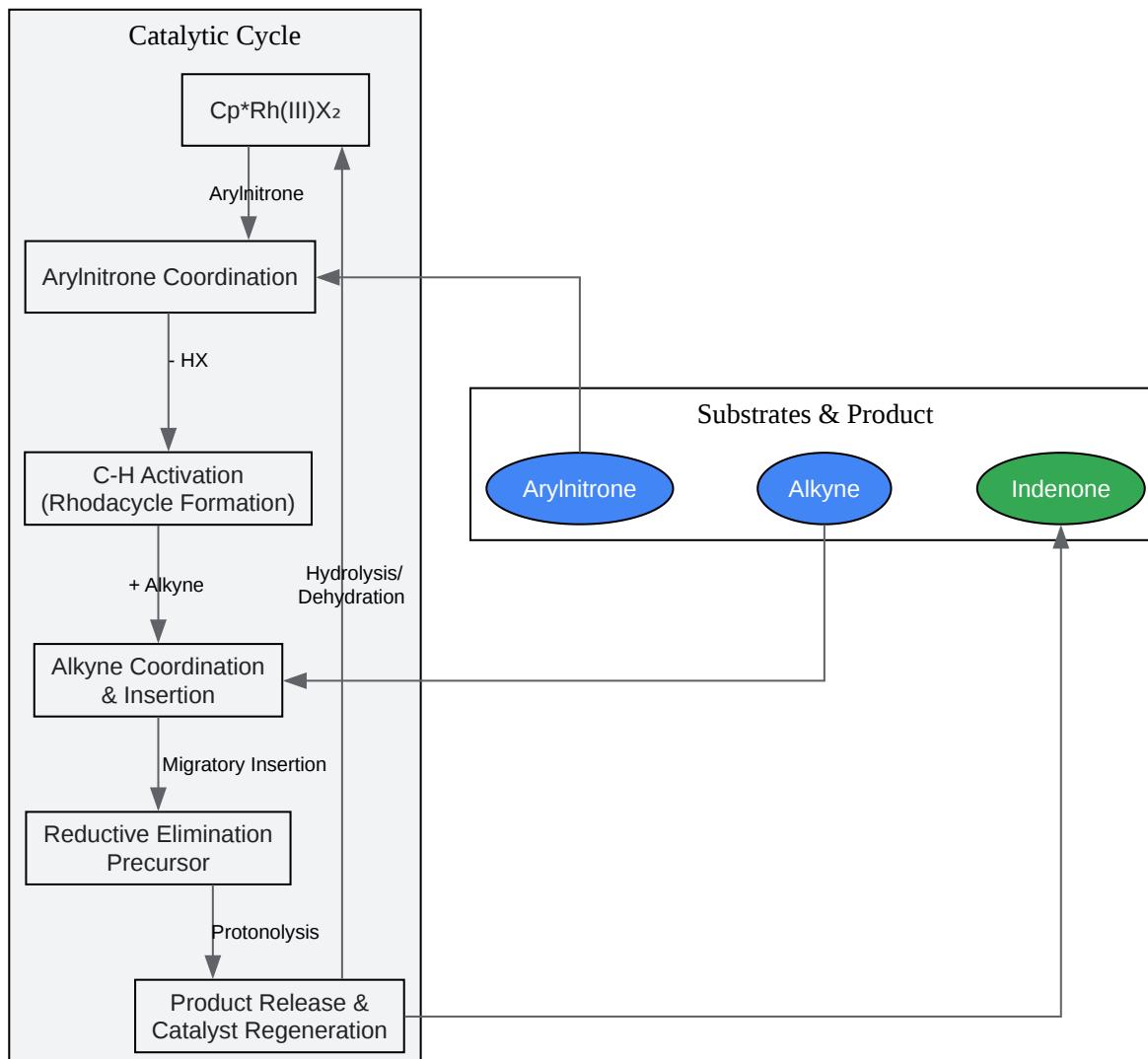
Entry	Arylnitrone (R ¹)	Alkyne (R ² , R ³)	Product	Yield (%)
1	Phenyl	Diphenylacetylene	2,3-Diphenyl-1H-inden-1-one	95
2	4-Methylphenyl	Diphenylacetylene	5-Methyl-2,3-diphenyl-1H-inden-1-one	89
3	4-Methoxyphenyl	Diphenylacetylene	5-Methoxy-2,3-diphenyl-1H-inden-1-one	94
4	4-Fluorophenyl	Diphenylacetylene	5-Fluoro-2,3-diphenyl-1H-inden-1-one	70
5	Phenyl	1,2-di(p-tolyl)acetylene	2,3-Di(p-tolyl)-1H-inden-1-one	96
6	Phenyl	1-Phenyl-1-propyne	2-Methyl-3-phenyl-1H-inden-1-one	75

Experimental Protocol

General Procedure for the Synthesis of 2,3-Diphenyl-**1H-inden-1-one**:[\[2\]](#)

- To an oven-dried Schlenk tube, add N-tert-butyl- α -phenylnitrone (0.2 mmol, 1.0 equiv.), diphenylacetylene (0.3 mmol, 1.5 equiv.), $[\text{Cp}^*\text{RhCl}_2]_2$ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF_6 (34.4 mg, 0.1 mmol, 50 mol %).
- Evacuate and backfill the tube with argon three times.
- Add 1.0 mL of 1,2-dichloroethane (DCE) via syringe.
- Stir the reaction mixture at 60 °C for 12 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired product.

Proposed Mechanism Workflow

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Caption: Proposed catalytic cycle for Rh(III)-catalyzed indenone synthesis.

Method 2: Rh-Catalyzed C-H Activation Cascade of Benzimidates and Alkenes

This innovative one-pot method constructs difunctionalized indenones from readily available benzimidates and electron-deficient alkenes. The reaction proceeds through a complex cascade involving C-H alkenylation, cyclization, oxidation, and C-N bond cleavage under mild conditions, with manganese(II) acetate playing a crucial role.[1][4][5]

Reaction Scheme:

A general representation of the Rh-catalyzed cascade reaction between a benzimidate and an alkene to form a difunctionalized **1H-inden-1-one**.

Data Presentation

Table 2: Synthesis of Indenones via Benzimidate and Alkene Cascade[1]

Entry	Benzimidate (R ¹)	Alkene	Product	Yield (%)
1	Phenyl	n-Butyl acrylate	2-(Butoxycarbonyl)-3-methyl-1H-inden-1-one	85
2	4-Methylphenyl	n-Butyl acrylate	2-(Butoxycarbonyl)-3,5-dimethyl-1H-inden-1-one	81
3	4-Fluorophenyl	n-Butyl acrylate	2-(Butoxycarbonyl)-5-fluoro-3-methyl-1H-inden-1-one	73
4	Phenyl	Methyl methacrylate	2-(Methoxycarbonyl)-3,3-dimethyl-1H-inden-1-one	78
5	Phenyl	Acrylonitrile	3-Methyl-1-oxo-1H-indene-2-carbonitrile	65
6	Phenyl	N,N-Dimethylacrylamide	N,N,3-Trimethyl-1-oxo-1H-indene-2-carboxamide	75

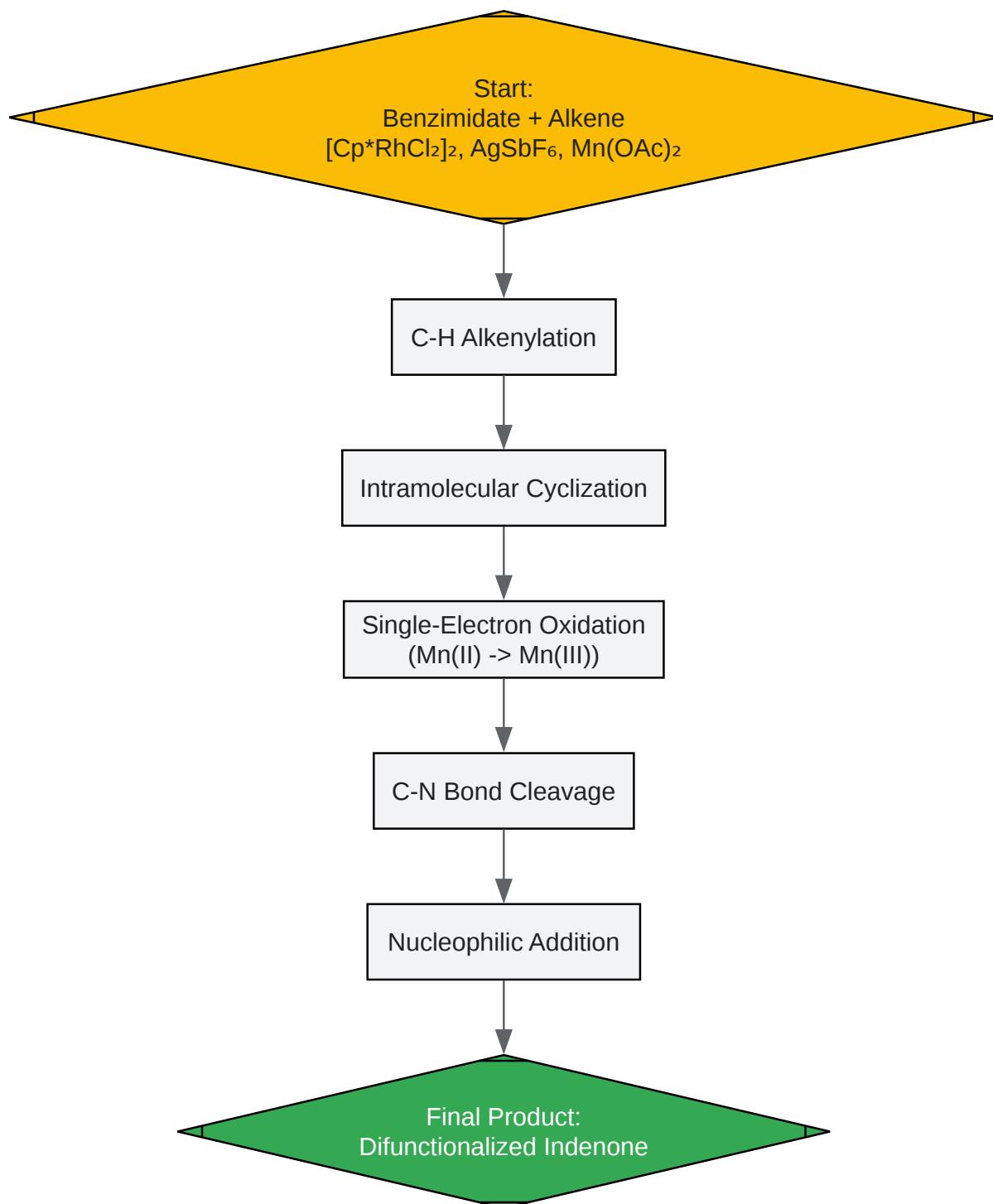
Experimental Protocol

General Procedure for the Synthesis of 2-(Butoxycarbonyl)-3-methyl-1H-inden-1-one:[1]

- In a screw-capped vial, combine methyl N-phenylbenzimidate (0.2 mmol, 1.0 equiv.), n-butyl acrylate (0.4 mmol, 2.0 equiv.), $[\text{Cp}^*\text{RhCl}_2]_2$ (6.2 mg, 0.01 mmol, 5 mol %), AgSbF_6 (68.7 mg, 0.2 mmol, 1.0 equiv.), and $\text{Mn}(\text{OAc})_2$ (34.6 mg, 0.2 mmol, 1.0 equiv.).

- Add 2.0 mL of tert-amyl alcohol (t-AmylOH) as the solvent.
- Seal the vial and stir the mixture at 80 °C for 20 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by preparative thin-layer chromatography (PTLC) to yield the pure product.

Logical Workflow Diagram



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Caption: Stepwise cascade process for indenone synthesis from benzimidates.

Method 3: Rh(I)-Catalyzed Decarbonylative Cycloaddition

This strategy utilizes 1H-indene-1,2,3-triones (ninhydrin analogues) and alkynes to construct indenone frameworks through a formal [5+2-2] cycloaddition. A rhodium(I) complex catalyzes the reaction, which involves the activation of a C-C bond and the extrusion of two carbon monoxide molecules.[\[6\]](#)[\[7\]](#)

Reaction Scheme:

A general representation of the Rh(I)-catalyzed decarbonylative cycloaddition of a 1H-indene-1,2,3-trione with an internal alkyne.

Data Presentation

Table 3: Synthesis of Indenones via Decarbonylative Cycloaddition[\[7\]](#)

Entry	1H-indene-1,2,3-trione (R ¹)	Alkyne (R ² , R ³)	Additive	Product	Yield (%)
1	Unsubstituted	Diphenylacetylene	CuCl ₂	2,3-Diphenyl-1H-inden-1-one	85
2	5-Methoxy	Diphenylacetylene	CuCl ₂	5-Methoxy-2,3-diphenyl-1H-inden-1-one	81
3	5-Bromo	Diphenylacetylene	CuCl ₂	5-Bromo-2,3-diphenyl-1H-inden-1-one	75
4	Unsubstituted	1,2-di(p-tolyl)acetylene	CuCl ₂	2,3-Di(p-tolyl)-1H-inden-1-one	88
5	Unsubstituted	1-Phenyl-1-propyne	CuCl ₂	2-Methyl-3-phenyl-1H-inden-1-one	72

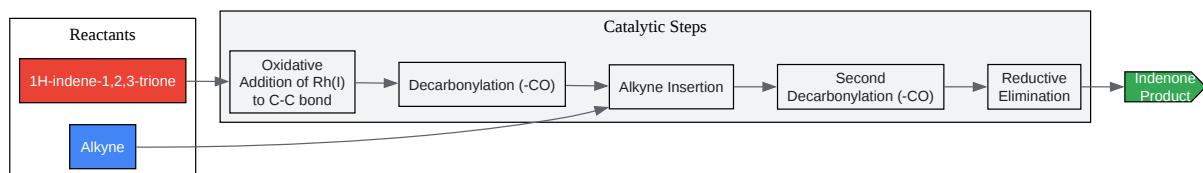
Experimental Protocol

General Procedure for the Synthesis of 2,3-Diphenyl-1H-inden-1-one:[7]

- To a sealed tube, add 1H-indene-1,2,3-trione (0.3 mmol, 1.5 equiv.), diphenylacetylene (0.2 mmol, 1.0 equiv.), [Rh(COD)Cl]₂ (4.9 mg, 0.01 mmol, 5 mol %), rac-BINAP (12.5 mg, 0.02 mmol, 10 mol %), and CuCl₂ (4.0 mg, 0.03 mmol, 15 mol %).
- Evacuate and backfill the tube with argon.
- Add 2.0 mL of anhydrous toluene via syringe.
- Heat the reaction mixture at 130 °C for 24 hours.

- After cooling, pass the mixture through a short pad of silica gel, eluting with dichloromethane.
- Concentrate the eluent and purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the indenone product.

Reaction Pathway Diagram



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Caption: Key steps in the decarbonylative cycloaddition pathway.

Conclusion

Rhodium-catalyzed reactions represent a powerful and versatile platform for the synthesis of **1H-inden-1-ones**. The methodologies presented here—C-H annulation, cascade reactions, and decarbonylative cycloadditions—highlight the diverse strategies available to chemists. These protocols offer mild conditions, broad substrate applicability, and access to complex molecular architectures from simple starting materials, making them highly valuable for applications in drug discovery and materials science. By providing detailed, reproducible protocols and clear data summaries, we hope to facilitate the adoption and further development of these elegant synthetic transformations.

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